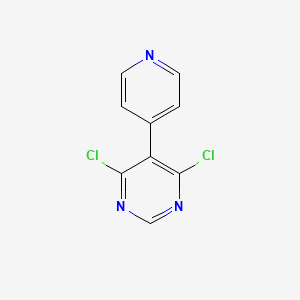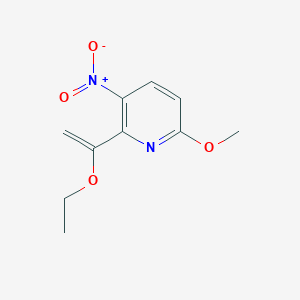
2-(1-Ethoxyvinyl)-6-methoxy-3-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Ethoxyvinyl)-6-methoxy-3-nitropyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of an ethyloxy group, a methyloxy group, and a nitro group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyvinyl)-6-methoxy-3-nitropyridine typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative with ethyl vinyl ether under basic conditions, followed by nitration to introduce the nitro group. The methyloxy group can be introduced through methylation using methyl iodide in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
2-(1-Ethoxyvinyl)-6-methoxy-3-nitropyridine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyloxy and methyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Cycloaddition: The compound can participate in cycloaddition reactions, forming cyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, bases like sodium hydroxide.
Cycloaddition: Dienes or alkynes, heat or light as energy sources.
Major Products Formed
Reduction: 2-[1-(Ethyloxy)ethenyl]-6-(methyloxy)-3-aminopyridine.
Substitution: Various substituted pyridine derivatives.
Cycloaddition: Cyclic compounds with enhanced stability.
科学研究应用
2-(1-Ethoxyvinyl)-6-methoxy-3-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(1-Ethoxyvinyl)-6-methoxy-3-nitropyridine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The ethyloxy and methyloxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with target sites.
相似化合物的比较
Similar Compounds
Uniqueness
2-(1-Ethoxyvinyl)-6-methoxy-3-nitropyridine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both ethyloxy and methyloxy groups, along with a nitro group, distinguishes it from other pyridine derivatives and enhances its versatility in various applications.
属性
分子式 |
C10H12N2O4 |
|---|---|
分子量 |
224.21 g/mol |
IUPAC 名称 |
2-(1-ethoxyethenyl)-6-methoxy-3-nitropyridine |
InChI |
InChI=1S/C10H12N2O4/c1-4-16-7(2)10-8(12(13)14)5-6-9(11-10)15-3/h5-6H,2,4H2,1,3H3 |
InChI 键 |
JZKQRVRKEJFVLY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=C)C1=C(C=CC(=N1)OC)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B8685953.png)
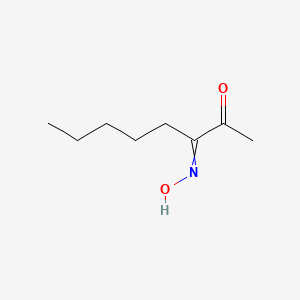
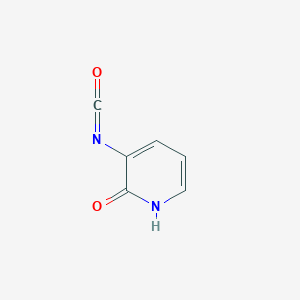
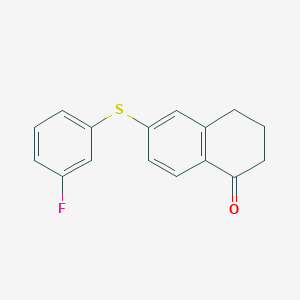
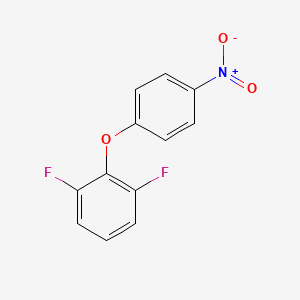


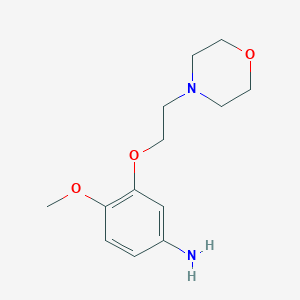
![5,6-Dimethylthieno[2,3-d]pyrimidine-2,4-diamine](/img/structure/B8686021.png)
![2-(2-Ethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic Acid](/img/structure/B8686024.png)
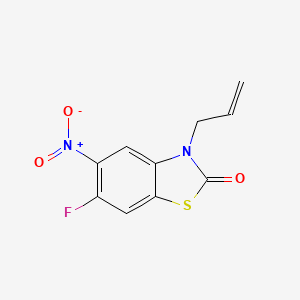
![8-(4-FLUOROPHENYL)-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID](/img/structure/B8686033.png)
